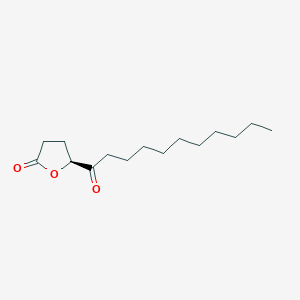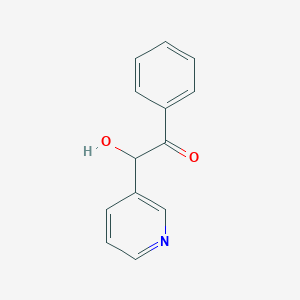![molecular formula C10H16SeSi B14636761 Trimethyl[(4-methylphenyl)selanyl]silane CAS No. 54045-43-1](/img/structure/B14636761.png)
Trimethyl[(4-methylphenyl)selanyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(4-methylphenyl)selanyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (4-methylphenyl)selanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylphenyl)selanyl]silane typically involves the reaction of trimethylchlorosilane with (4-methylphenyl)selenol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenol. The general reaction scheme is as follows:
(4-methylphenyl)selenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
Trimethyl[(4-methylphenyl)selanyl]silane undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The methyl groups on the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-methylphenyl)seleninic acid, while reduction can produce (4-methylphenyl)selenide.
科学研究应用
Trimethyl[(4-methylphenyl)selanyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its ability to modulate enzyme activity.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl[(4-methylphenyl)selanyl]silane exerts its effects involves the interaction of the selenyl group with various molecular targets. The selenyl group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the selenyl group.
Trimethyl[(phenylethynyl)silane]: A related compound with a phenylethynyl group instead of a (4-methylphenyl)selanyl group.
Uniqueness
Trimethyl[(4-methylphenyl)selanyl]silane is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. The selenyl group can participate in redox reactions and form covalent bonds with biomolecules, making this compound particularly useful in applications where these properties are desired.
属性
CAS 编号 |
54045-43-1 |
|---|---|
分子式 |
C10H16SeSi |
分子量 |
243.29 g/mol |
IUPAC 名称 |
trimethyl-(4-methylphenyl)selanylsilane |
InChI |
InChI=1S/C10H16SeSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
InChI 键 |
MUFSOYYPTZNJDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Se][Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


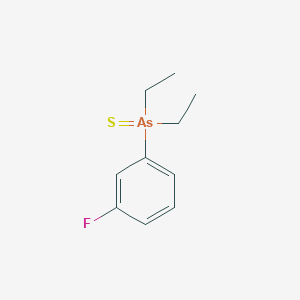
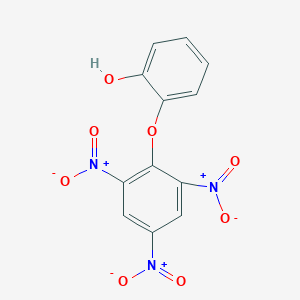
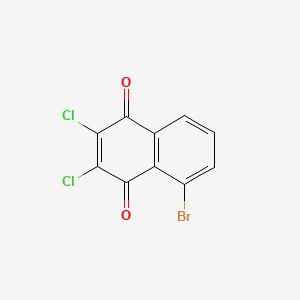
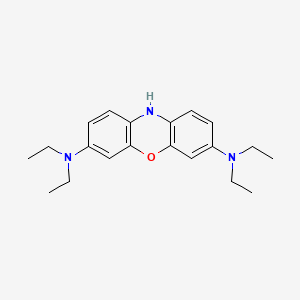
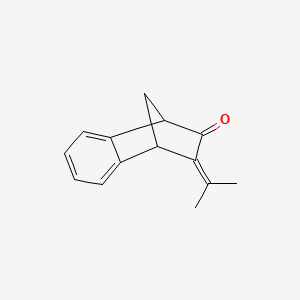

![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
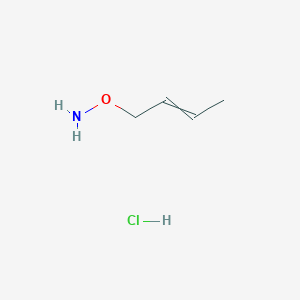
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
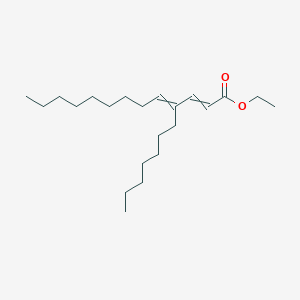
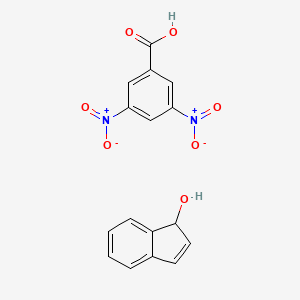
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
